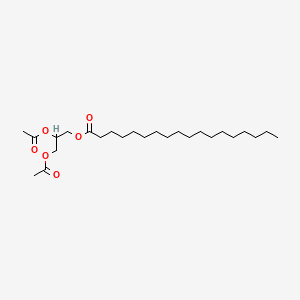
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester
Descripción general
Descripción
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, also known as Stearic acid, 2,3-dihydroxypropyl ester diacetate; 2,3-Bis (acetyloxy)propyl stearate; Glycerol, 1-octadecanoate, diacetate; NSC 83201; Stearin, 2,3-diaceto-1-; 1,2-Diaceto-3-stearin . It has a molecular formula of C25H46O6 and a molecular weight of 442.6291 .
Molecular Structure Analysis
The molecular structure of Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester can be found in the NIST Chemistry WebBook . The IUPAC Standard InChIKey is WSYNAKWAAXYNMW-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Germinal Hydroxymethyl Compounds Synthesis
Octadecanoic acid, 2,3-bis(acetyloxy)propyl ester, is utilized in synthesizing germinal hydroxymethyl compounds. In research conducted by Miller and Pryde (1977), 9(10)-formylstearic acid and methyl 9(10)-formylstearate were reacted with formaldehyde to give 9,9(10,10)-bis(hydroxymethyl)-octadecanoic acid, which has practical applications in esterification processes and in creating stable liquids boiling at around 200°C (Miller & Pryde, 1977).
Reactions with Amines
Another application lies in the thermal reactions of fatty acids with amines. Butler et al. (1978) explored this by reacting stearic (octadecanoic) acid with 2-aminoethanol and 3-aminopropanol, leading to the formation of amido-esters (Butler, O'regan & Moynihan, 1978).
Phase Diagrams in Langmuir Monolayers
The compound is also significant in studying phase diagrams of Langmuir monolayers. Teer et al. (1997) determined surface pressure–temperature phase diagrams for Langmuir monolayers of various fatty acids and esters, including octadecanoic acid with its esters. These studies help in understanding molecular interactions and behaviors at interfaces (Teer, Knobler, Lautz, Wurlitzer, Kildae & Fischer, 1997).
Lubricant and Plasticizer Applications
In 1959, Dalton, Hatt, and Szumer investigated the preparation of esters from substituted sebacic acids derived from oleic acid, including octadecanoic acid. These esters have potential applications as lubricants and plasticizers, demonstrating their importance in industrial and mechanical contexts (Dalton, Hatt & Szumer, 1959).
Antimicrobial Activity
In a 2021 study by Kumari, Pandey, and Menghani, the antimicrobial potential of actinomycetes isolates against various microbial pathogens was explored. The presence of compounds like Octadecanoic acid, 2,3-Bis(Acetyloxy)Propyl ester, was identified in crude extracts, indicating its role in antimicrobial activities (Kumari, Pandey & Menghani, 2021).
Propiedades
IUPAC Name |
2,3-diacetyloxypropyl octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46O6/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)30-21-24(31-23(3)27)20-29-22(2)26/h24H,4-21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYNAKWAAXYNMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274041 | |
| Record name | 2,3-Diaceto-1-stearin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33599-07-4 | |
| Record name | NSC83201 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Diaceto-1-stearin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40274041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-benzo[e][1,3]oxazin-2-one](/img/structure/B3051349.png)

![7-Chloro-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3051351.png)


![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)

![(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine](/img/structure/B3051358.png)
